E3 Ligase Ligand-linker Conjugate 26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 26 is a compound that forms part of the proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . This process leads to the ubiquitination and subsequent proteasomal degradation of the target protein, making PROTACs a promising tool in drug development and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 26 involves the creation of a heterobifunctional molecule that includes a ligand for the target protein, a linker, and a ligand for the E3 ligase . The synthetic route typically involves:
Ligand Synthesis: The ligand for the target protein and the E3 ligase are synthesized separately. This often involves multi-step organic synthesis techniques.
Linker Attachment: The linker is then attached to one of the ligands through a series of chemical reactions, such as amide bond formation or click chemistry.
Conjugation: Finally, the other ligand is attached to the linker, forming the complete conjugate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 26 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The linker or ligands can be modified through substitution reactions to alter the properties of the conjugate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include modified versions of the original conjugate, which can have different biological activities and properties .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 26 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 26 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and turnover in cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 26 include other PROTACs that utilize different E3 ligases or target proteins. Examples include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase.
Von Hippel-Lindau-based PROTACs: These utilize the von Hippel-Lindau E3 ligase.
MDM2-based PROTACs: These target the MDM2 E3 ligase.
Uniqueness
This compound is unique in its specific combination of ligands and linker, which determines its selectivity and efficacy in targeting specific proteins for degradation. Its design allows for precise control over the degradation process, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C29H41N5O5 |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-32-14-12-31(13-15-32)17-20-8-10-33(11-9-20)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37) |
InChI Key |
HEIZCCDUVHGLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.